3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives also exhibit significant pharmacological activities, making this compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the Fischer indole cyclization, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The quinazoline moiety can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the indole ring.
Reduction: Reduction reactions can target the quinazoline moiety, converting it to its dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Quinazoline: A core structure in many anticancer drugs like gefitinib and erlotinib.
Uniqueness
3-ETHYL-2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined indole and quinazoline structures, offering a dual mechanism of action that can be exploited for therapeutic purposes .
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4g/mol |
IUPAC Name |
3-ethyl-2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H23N3O2/c1-5-26-22(24-20-9-7-6-8-18(20)23(26)27)13-11-17-15(2)25(3)21-12-10-16(28-4)14-19(17)21/h6-14H,5H2,1-4H3/b13-11+ |
InChI Key |
NWPZTCHRLFVQPU-ACCUITESSA-N |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=C(N(C4=C3C=C(C=C4)OC)C)C |
SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=C(N(C4=C3C=C(C=C4)OC)C)C |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=C(N(C4=C3C=C(C=C4)OC)C)C |
Origin of Product |
United States |
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